Degrck is classified as a biopharmaceutical and falls under the category of coagulation factors. It is derived from the human coagulation factor VII, which is a vitamin K-dependent glycoprotein synthesized in the liver. The active site of factor VIIa is inhibited to create Degrck, which modifies its activity and enhances its therapeutic profile.
The synthesis of Degrck involves specific biochemical methods to achieve the active site inhibition of factor VIIa. The following outlines the general approach:
Degrck participates in various chemical reactions typical of modified proteins:
The mechanism by which Degrck operates involves several key steps:
Degrck exhibits several notable physical and chemical properties:
Degrck has significant potential in various scientific and medical applications:
Research continues into optimizing Degrck for clinical use, including dosage forms and delivery methods that maximize its efficacy while minimizing side effects.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4